
(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Isopropyl-2-((®-(Perfluorphenoxy)(phenoxy)phosphoryl)amino)propanoat ist eine komplexe organische Verbindung, die ein chirales Zentrum und eine einzigartige Kombination von funktionellen Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-Isopropyl-2-((®-(Perfluorphenoxy)(phenoxy)phosphoryl)amino)propanoat umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen:
Bildung der Phosphorylgruppe: Dies beinhaltet die Reaktion von Phenolderivaten mit Phosphorylchlorid (POCl3) unter kontrollierten Bedingungen, um das Phosphorylzwischenprodukt zu bilden.
Einführung der Perfluorphenoxygruppe: Die Perfluorphenoxygruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Phosphorylzwischenprodukt in Gegenwart einer Base mit Perfluorphenol reagiert.
Bildung der Aminogruppe: Die Aminogruppe wird durch eine Reaktion mit einem geeigneten Amin, wie z. B. Isopropylamin, unter milden Bedingungen eingeführt.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit (S)-2-Brompropanoat unter basischen Bedingungen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-Isopropyl-2-((®-(Perfluorphenoxy)(phenoxy)phosphoryl)amino)propanoat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Phosphorylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu).
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurer Lösung, CrO3 in Essigsäure.
Reduktion: LiAlH4 in trockenem Ether, NaBH4 in Methanol.
Substitution: NaOMe in Methanol, KOtBu in tert-Butanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(S)-Isopropyl-2-((®-(Perfluorphenoxy)(phenoxy)phosphoryl)amino)propanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wegen seines Potenzials als biochemische Sonde, um Enzymmechanismen und Protein-Protein-Wechselwirkungen zu studieren.
Medizin: Erforscht wegen seines Potenzials als Medikamentenkandidat aufgrund seiner einzigartigen Strukturmerkmale und biologischen Aktivität.
Industrie: Verwendet bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen aufgrund seiner einzigartigen chemischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (S)-Isopropyl-2-((®-(Perfluorphenoxy)(phenoxy)phosphoryl)amino)propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Phosphorylgruppe kann kovalente Bindungen mit aktiven Zentrenresten bilden, während die Perfluorphenoxygruppe die Bindungsaffinität durch hydrophobe Wechselwirkungen erhöhen kann. Diese duale Interaktion kann die Aktivität des Zielproteins modulieren und zu verschiedenen biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, while the perfluorophenoxy group can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-3-(furan-2-yl)propanoat: Eine Verbindung mit einer ähnlichen Esterfunktion, die als Aromastoff in der Lebensmittelindustrie verwendet wird.
Einzigartigkeit
(S)-Isopropyl-2-((®-(Perfluorphenoxy)(phenoxy)phosphoryl)amino)propanoat ist aufgrund seiner Kombination aus einem chiralen Zentrum, einer Phosphorylgruppe und einer Perfluorphenoxygruppe einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C18H17F5NO5P |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m1/s1 |
InChI-Schlüssel |
MIILDBHEJQLACD-ZNVDANPMSA-N |
Isomerische SMILES |
CC(C)OC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
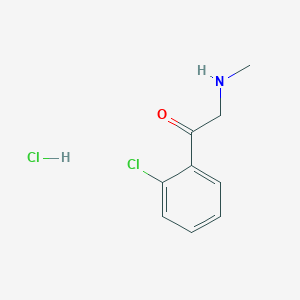
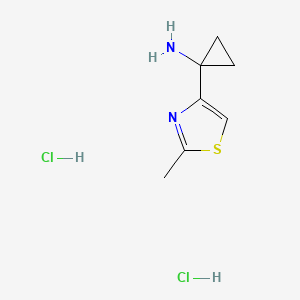



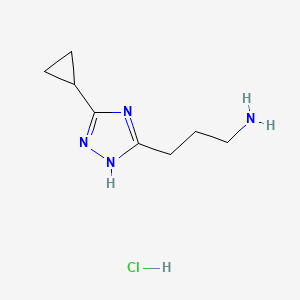

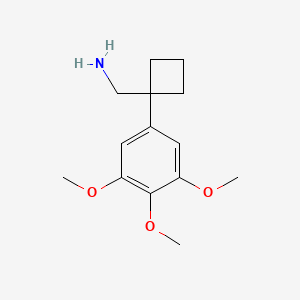
![2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)
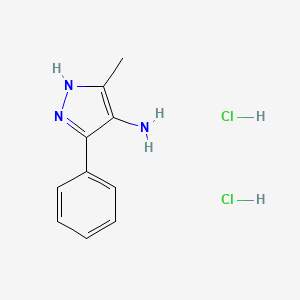
![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)
